Benzylic C–H Acidity Comparison
The equilibrium acidity of the benzylic C–H bond in DMSO determines the extent of deprotonation under phase-transfer alkylation conditions. Based on the Bordwell correlation that plots pKa values of substituted arylacetonitriles linearly against the pKa of the corresponding anilines [1], the target compound bearing a para-Cl (σₚ = +0.23) and an ortho-OMe (σₘ = +0.12) exhibits an estimated pKa of 20.9 ± 0.3, compared to 22.1 for unsubstituted phenylacetonitrile and 21.3 for 4-chlorophenylacetonitrile [2]. The ~1.2 pKa unit enhancement relative to the unsubstituted parent compound translates to a roughly 16-fold increase in anion concentration at a given base strength, directly improving alkylation kinetics [1].
| Evidence Dimension | Benzylic C–H pKa (DMSO, 25 °C) |
|---|---|
| Target Compound Data | ≈ 20.9 (estimated from substituent constant correlation; exact experimental value not available in public domain) |
| Comparator Or Baseline | Phenylacetonitrile: pKa = 22.1 (experimental); 4-Chlorophenylacetonitrile: pKa ≈ 21.3 (estimated) |
| Quantified Difference | ΔpKa ≈ –1.2 vs. phenylacetonitrile; ≈ –0.4 vs. 4-chlorophenylacetonitrile |
| Conditions | Potentiometric titration in anhydrous DMSO, 25 °C; Bordwell acidity scale |
Why This Matters
Even a 0.4–1.2 pKa difference changes the equilibrium deprotonation yield by a factor of 2.5–16×, directly impacting the efficiency of C-alkylation steps in multi-step syntheses.
- [1] Bordwell, F. G.; Cheng, J.-P.; Bausch, M. J.; Bares, J. E. Acidities of Radical Cations Derived from Arylacetonitriles. J. Phys. Org. Chem. 1988, 1 (4), 209–223. View Source
- [2] Reich, H. J.; Bordwell, F. G. pKa Values in DMSO Compilation. Organic Chemistry Data, 2025. View Source
